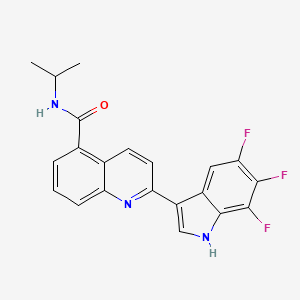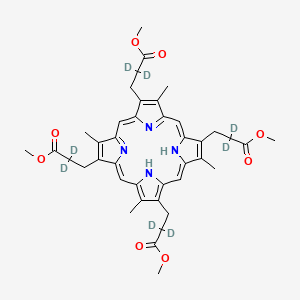
Coproporphyrin I tetramethyl ester-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Coproporphyrin I tetramethyl ester-d8 is a deuterated form of Coproporphyrin I tetramethyl ester, a porphyrin compound. Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological processes such as oxygen transport and photosynthesis. The deuterated form is often used in scientific research to study metabolic pathways and mechanisms due to its stability and distinguishable isotopic signature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Coproporphyrin I tetramethyl ester-d8 typically involves the esterification of Coproporphyrin I with methanol-d4 (deuterated methanol) in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification. The product is then purified using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The purification process is also scaled up, often involving large-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Coproporphyrin I tetramethyl ester-d8 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different porphyrin derivatives.
Reduction: Reduction reactions can convert it into other porphyrin forms with different oxidation states.
Substitution: Substitution reactions can occur at the peripheral positions of the porphyrin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various porphyrin derivatives with altered functional groups or oxidation states, which can be used for further chemical or biological studies.
Scientific Research Applications
Coproporphyrin I tetramethyl ester-d8 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the properties and reactions of porphyrins.
Biology: It helps in understanding the role of porphyrins in biological systems, including their involvement in metabolic pathways.
Medicine: It is used in the development of diagnostic assays and therapeutic agents, particularly in the study of diseases related to porphyrin metabolism.
Industry: It is used in the manufacturing of dyes and pigments, as well as in the development of photodynamic therapy agents.
Mechanism of Action
The mechanism of action of Coproporphyrin I tetramethyl ester-d8 involves its interaction with various molecular targets and pathways. In biological systems, it can bind to proteins and enzymes involved in heme biosynthesis and degradation. The deuterated form allows for precise tracking and analysis of these interactions using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.
Comparison with Similar Compounds
Similar Compounds
Coproporphyrin I tetramethyl ester: The non-deuterated form, used in similar applications but without the isotopic labeling.
Coproporphyrin III tetramethyl ester: Another porphyrin derivative with different substitution patterns on the porphyrin ring.
Protoporphyrin IX: A naturally occurring porphyrin involved in heme biosynthesis.
Uniqueness
The uniqueness of Coproporphyrin I tetramethyl ester-d8 lies in its deuterated nature, which provides stability and allows for detailed isotopic studies. This makes it particularly valuable in research applications where precise tracking of metabolic pathways and interactions is required.
Properties
Molecular Formula |
C40H46N4O8 |
|---|---|
Molecular Weight |
718.9 g/mol |
IUPAC Name |
methyl 2,2-dideuterio-3-[7,12,17-tris(2,2-dideuterio-3-methoxy-3-oxopropyl)-3,8,13,18-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoate |
InChI |
InChI=1S/C40H46N4O8/c1-21-25(9-13-37(45)49-5)33-18-30-23(3)27(11-15-39(47)51-7)35(43-30)20-32-24(4)28(12-16-40(48)52-8)36(44-32)19-31-22(2)26(10-14-38(46)50-6)34(42-31)17-29(21)41-33/h17-20,41-42H,9-16H2,1-8H3/i13D2,14D2,15D2,16D2 |
InChI Key |
GUNJUBKEECHMKZ-DBVREXLBSA-N |
Isomeric SMILES |
[2H]C([2H])(CC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CC([2H])([2H])C(=O)OC)C)CC([2H])([2H])C(=O)OC)C)CC([2H])([2H])C(=O)OC)C)C(=O)OC |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CCC(=O)OC)C)C(=C4C)CCC(=O)OC)C(=C3C)CCC(=O)OC)CCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


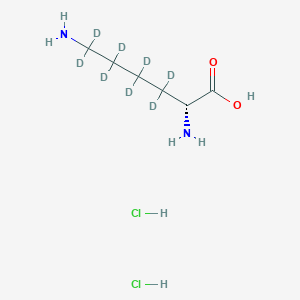
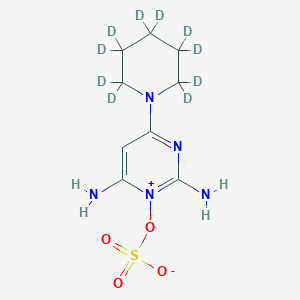
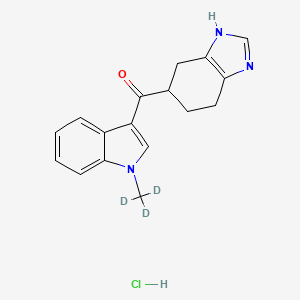

![[(2R,5R)-3-acetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12410218.png)
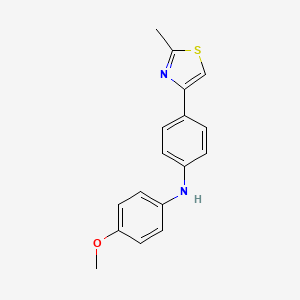


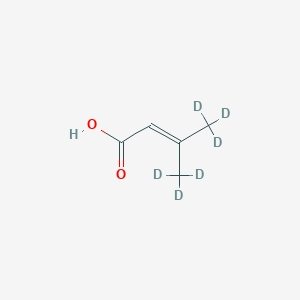

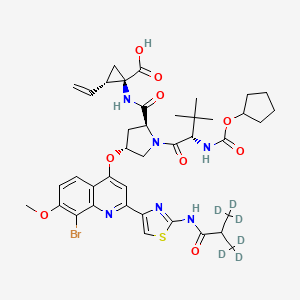
![N-[4-[(4-fluorobenzoyl)amino]phenyl]-3,4,5-trihydroxybenzamide](/img/structure/B12410243.png)
